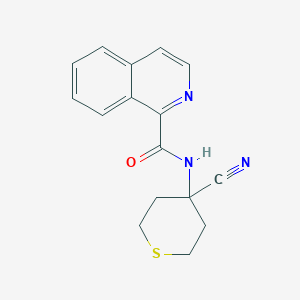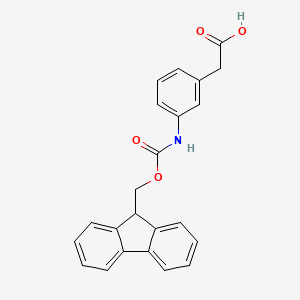
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate, also known as DDBS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a substrate for enzyme-catalyzed reactions. DDBS is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate is not fully understood. However, it is believed that 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate acts as a sulfonate ester that can undergo hydrolysis to release the sulfonate group. The released sulfonate group can then react with other compounds to form sulfonamide or sulfonic acid derivatives.
Biochemical and Physiological Effects:
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of arylsulfatase, an enzyme that catalyzes the hydrolysis of sulfated compounds. 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has also been shown to inhibit the activity of sulfotransferases, enzymes that catalyze the transfer of a sulfonate group to a substrate.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has several advantages for lab experiments. It is a stable and easily handled compound that is readily available. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has some limitations for lab experiments. It has a low solubility in some solvents, which can limit its use in certain reactions. Additionally, 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate can be toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate in scientific research. One potential direction is the development of new synthetic routes for the preparation of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate and its derivatives. Another potential direction is the investigation of the mechanism of action of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate and its derivatives. Additionally, 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate could be used as a tool to study the role of sulfonates in biological systems.
Méthodes De Synthèse
The synthesis of 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate involves the reaction between 3,5-dimethylphenol and 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate as the product, which can be purified through recrystallization.
Applications De Recherche Scientifique
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has been widely used in scientific research as a reagent for organic synthesis and as a substrate for enzyme-catalyzed reactions. It has been used in the synthesis of various compounds such as sulfonamides, sulfones, and sulfonic acids. 3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate has also been used as a substrate for enzymes such as arylsulfatase and sulfotransferases.
Propriétés
IUPAC Name |
(3,5-dimethylphenyl) 2,5-dimethoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-11-6-12(2)8-14(7-11)22-23(18,19)17-10-15(20-4)13(3)9-16(17)21-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOUHLCLLZHOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenyl 2,5-dimethoxy-4-methylbenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936688.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/no-structure.png)

![N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2936695.png)

![Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate](/img/structure/B2936698.png)
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2936700.png)
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)
![[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B2936710.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2936711.png)